Caerin-1.4
Description
Contextualization of Amphibian-Derived Host-Defense Peptides
Amphibians are known to secrete a diverse array of bioactive molecules from their skin glands, which serve as a crucial part of their innate immune system and defense mechanisms. frontiersin.orgplos.org These secretions often contain host-defense peptides (HDPs), also referred to as antimicrobial peptides (AMPs), which provide protection against a wide range of potential threats, including bacteria, fungi, and viruses. frontiersin.orgplos.orgmdpi.com The skin secretion of many amphibian species contains an "arsenal" of these molecules. plos.org Investigations over the past few decades have led to the isolation and identification of hundreds of HDPs from the skin secretions of various frog and toad species (Anura). nih.govusc.edu.au These peptides are considered key effectors of the innate immune system in many organisms. plos.orgmdpi.com The diversification and maintenance of a broad spectrum of these components may represent an optimal evolutionary strategy for protection against multiple predators and/or infectious microbes. frontiersin.org Amphibian peptides are highly variable, and the identical amino acid sequence of one peptide is rarely found in another host species, even closely related ones. frontiersin.org
Historical Overview of Caerin Peptide Discovery
The discovery of peptides from amphibian skin secretions dates back several decades, with significant interest arising from their potent antimicrobial properties. plos.orgunmc.edu The Caerin peptide family is one such group of natural antimicrobial agents isolated from the skin secretions of Australian tree frogs, particularly those belonging to the genus Litoria. nih.govusc.edu.au Early studies in the 1990s reported the discovery of numerous peptides from the secretions of Litoria caerulea, including a significant number of Caerins. psu.edu These peptides were initially identified based on their activity in killing bacteria. nih.govusc.edu.au
Significance of Caerin-1.4 within the Caerin Peptide Family
The Caerin 1 peptides are recognized as some of the most potent broad-spectrum antibiotic peptides derived from amphibians. nih.gov The Caerin 1 family includes more than 10 identified peptides, all demonstrating some degree of inhibitory effects against various bacteria. nih.govusc.edu.au Each peptide within this family possesses a unique amino acid sequence. nih.govusc.edu.au this compound is a specific member of the Caerin 1 family. It is noted to be identical to Caerin 1.1, with the exception of serine residues replacing Valine at position 5 and Glycine (B1666218) at position 7. nih.gov This difference in amino acid sequence contributes to variations in its biological activity compared to other Caerin 1 peptides. nih.gov
Research Scope and Objectives Pertaining to this compound
Research into this compound, as with other amphibian-derived peptides, is primarily focused on exploring its potential biomedical applications. The scope of this research includes investigating its biological activities, understanding its mechanism of action, and assessing its potential as a lead compound for the development of new therapeutic agents. nih.govusc.edu.au Research objectives are specific, measurable, and achievable goals that guide the research process. scribd.comfastercapital.com
Specific research objectives pertaining to this compound and related peptides often involve:
Determining the spectrum of antimicrobial activity against various bacterial species, including those resistant to conventional antibiotics. nih.govusc.edu.aunih.gov
Investigating its structural properties and how these relate to its biological function. nih.gov
Exploring potential activities beyond antimicrobial effects, such as anticancer or antiviral properties, although research findings may indicate limited activity in certain areas compared to other Caerins. nih.govresearchgate.net
Understanding the mechanisms by which it interacts with biological membranes. nih.govusc.edu.aunih.gov
Comparing its activity and properties to other members of the Caerin family and other amphibian peptides to understand the impact of sequence variations. nih.govnih.govresearchgate.net
These objectives aim to fully characterize this compound and determine its potential utility in addressing current challenges in infectious diseases and potentially other health conditions.
Detailed Research Findings
Research on this compound has provided insights into its structural characteristics and biological activities, particularly its antimicrobial properties.
Structural Properties:
Solution NMR studies have been conducted to determine the structure of this compound in different environments, including aqueous trifluoroethanol and dodecylphosphocholine (B1670865) micelles, which mimic membrane environments. nih.gov These studies have shown that the structure of this compound is similar to that of Caerin 1.1. nih.gov The differences in antibacterial activity between Caerin 1.1 and this compound are thought to be related to variations in the hydrophobicity and hydrophilic angle of the first helix in their structures. nih.gov The similarity of structures calculated in aqueous trifluoroethanol and dodecylphosphocholine micelles suggests these solvent systems are equally effective at representing a membrane environment for Caerin 1.1 and 1.4. nih.gov
Antimicrobial Activity:
This compound exhibits antimicrobial activity, although its spectrum and potency can differ from other Caerin 1 peptides. Compared to Caerin 1.1, this compound has been reported to be less active against most bacterial species tested. nih.gov However, it has shown improved activity against specific bacteria, such as Escherichia coli and Micrococcus luteus. nih.gov
Studies comparing the effects of various Caerin 1 peptides on bacterial growth have included this compound. In one study examining activity against Lactobacillus rhamnosus and Lactobacillus crispatus, this compound, along with Caerin 1.3, showed very limited inhibition of growth at the tested concentrations. nih.govresearchgate.net This contrasts with other Caerin 1 peptides like Caerin 1.9, which demonstrated less antibacterial activity against L. rhamnosus but was more effective in inhibiting HIV infection in other research. nih.govresearchgate.net
The following table summarizes some comparative antimicrobial activity data for this compound based on the provided search results:
| Peptide | Activity vs. Most Bacterial Species (compared to Caerin 1.1) | Activity vs. Escherichia coli (compared to Caerin 1.1) | Activity vs. Micrococcus luteus (compared to Caerin 1.1) | Inhibition of Lactobacillus rhamnosus | Inhibition of Lactobacillus crispatus |
| This compound | Less active nih.gov | Improved activity nih.gov | Improved activity nih.gov | Very limited inhibition nih.govresearchgate.net | Very limited inhibition nih.govresearchgate.net |
| Caerin 1.1 | - | - | - | Not tested in this specific study nih.govresearchgate.net | Not tested in this specific study nih.govresearchgate.net |
| Caerin 1.9 | Wide-spectrum nih.govresearchgate.net | - | - | Less inhibition than some others nih.govresearchgate.net | Limited toxicity nih.govresearchgate.net |
Other Activities:
While some Caerin 1 peptides have shown activity against viruses like HIV, this compound demonstrated less inhibition of HIV infection compared to Caerin 1.9 in specific studies. nih.govresearchgate.net Research into the potential anticancer activity of this compound was not prominently featured in the search results, although other Caerin 1 peptides like Caerin 1.1 and 1.9 have been investigated for such properties. nih.govusc.edu.au
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLLSSLSSVAKHVLPHVVPVIAEHL |
Origin of Product |
United States |
Discovery, Isolation, and Biological Origin of Caerin 1.4
Methodologies for Peptide Isolation from Amphibian Dermal Secretions
The isolation of peptides such as Caerin-1.4 from amphibian dermal secretions is a multi-step process designed to carefully extract, separate, and identify these complex biomolecules. nih.gov The skin secretions of anurans (frogs and toads) are a rich source of a wide variety of biologically active peptides. ulster.ac.ukresearchgate.net
The process typically begins with the stimulation of the granular glands in the frog's skin to release their secretions. nih.gov A common and humane method involves the administration of norepinephrine, either through injection or immersion, which prompts the release of the peptide-rich fluid without causing apparent distress to the animal. nih.govulster.ac.ukresearchgate.net Alternative methods such as transcutaneous amphibian stimulation (TAS), which uses mild electrical stimulation, have also been employed. mdpi.com
Once collected, the raw secretion undergoes a series of purification and separation steps.
Initial Purification : The secretion is often partially purified using Sep-Pak C(18) cartridges. This step helps to remove non-peptide components and concentrate the peptide fraction. nih.govulster.ac.ukresearchgate.net
Chromatographic Separation : The primary technique for separating the individual peptides from the complex mixture is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govnih.gov The peptide solution is passed through a column, often packed with octadecylsilyl-silica (C18), and peptides are separated based on their hydrophobicity. nih.govulster.ac.ukresearchgate.net Further purification may be achieved using different types of columns, such as butylsilyl-(C4) or diphenylmethylsilyl-silica columns, to isolate individual peptides to near homogeneity. nih.gov
Structural Characterization : After purification, the molecular structure of the peptide is determined. Techniques include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to precisely determine the molecular mass of the peptides. ulster.ac.ukresearchgate.net The definitive amino acid sequence is typically elucidated using automated Edman degradation. nih.gov
This systematic approach allows researchers to isolate and structurally characterize specific peptides from the hundreds of different molecules present in the dermal secretions of a single amphibian. nih.govresearchgate.net
Identification of Litoria caerulea (Australian Green Tree Frog) as a Primary Biological Source
The Australian Green Tree Frog, Litoria caerulea, is a well-documented biological source of a diverse array of skin peptides, including members of the caerin family. nih.govnih.govresearchgate.net Research dating back several decades has identified numerous peptides from the secretions of its parotoid glands. nih.gov The caerin family of peptides are major components of these secretions. iiitd.edu.in
Specifically, Litoria caerulea is known to produce peptides from the caerin 4 subfamily, such as caerin 4.1. researchgate.net While the initial discovery of the broader caerin 1 family was associated with other Australian tree frogs like Litoria splendida, subsequent comprehensive analyses of Litoria caerulea secretions have confirmed it as a key source for various caerin peptides. nih.govresearchgate.netiiitd.edu.in The co-occurrence of different peptide families, such as caerins, caeridins, and caerulein (B1668201), within the skin secretion of Litoria caerulea is a characteristic feature of this species. nih.goviiitd.edu.in
Comparative Analysis of this compound Occurrence Across Anuran Species
The caerin family of peptides, particularly the caerin 1 subgroup, is characteristic of Australian tree frogs belonging to the genus Litoria. iiitd.edu.innih.gov While this compound's specific distribution is a subject of detailed peptidomic analysis, the study of related caerin 1 peptides across different Litoria species provides significant insight into their phylogenetic relationships. nih.govnih.gov
The presence and specific amino acid sequences of caerin peptides vary between different, yet closely related, species. nih.govnih.gov For instance, Litoria splendida is a primary source of caerin 1.1. iiitd.edu.in The skin secretions of the 'orange-thighed frog', Litoria xanthomera, contain caerins 1.6 and 1.7. nih.gov Interestingly, these same two peptides are also found in Litoria chloris, alongside two unique peptides, caerins 1.8 and 1.9. nih.gov This overlap and variation in peptide profiles allow scientists to infer evolutionary closeness; the peptide profiles of L. chloris and L. xanthomera suggest they are more closely related to each other than to other studied species in the genus. nih.gov
The analysis of these peptide "fingerprints" confirms that while the caerin 1 framework is common to this group of frogs, individual species synthesize a unique cocktail of these peptides. iiitd.edu.innih.gov
This compound is an antimicrobial peptide isolated from the skin secretions of the Australian tree frog, Litoria caerulea. Research into its structure and conformation is crucial for understanding its biological activity. This article focuses exclusively on the structural elucidation and conformational analysis of this compound using various spectroscopic and computational techniques.
Structural Elucidation and Conformational Analysis of Caerin 1.4
Chemical Synthesis Strategies and Analog Design for Caerin 1.4 and Its Derivatives
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Caerin-1.4
The chemical synthesis of this compound, a 25-residue peptide, is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The process is characterized by its efficiency, as excess reagents and byproducts are easily removed by filtration and washing at each step. bachem.com
The most common approach for the synthesis of peptides like this compound is the Fmoc/tBu strategy. luxembourg-bio.com In this method, the N-terminus of the growing peptide chain is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The reactive side chains of the amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) group.
The general cycle of SPPS for this compound synthesis involves the following steps:
Resin Selection and Swelling : A suitable resin, such as a Rink Amide resin for a C-terminal amide, is chosen and swelled in an appropriate solvent like N,N-dimethylformamide (DMF). uci.edudu.ac.in
First Amino Acid Attachment : The C-terminal amino acid of this compound, with its N-terminus Fmoc-protected and its side chain protected, is coupled to the resin.
Deprotection : The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a mild base, typically a solution of piperidine in DMF. wpmucdn.comnih.gov This exposes a free amine group for the next coupling reaction.
Coupling : The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HATU, HBTU) and added to the reaction vessel. peptide.com The activated carboxylic acid of this amino acid reacts with the free amine on the peptide-resin to form a peptide bond.
Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. bachem.com
This cycle is repeated until the entire 25-amino acid sequence of this compound is assembled. Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions. luxembourg-bio.com The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
Design Principles for this compound Analogues with Modulated Bioactivity
The design of this compound analogues is guided by the principles of structure-activity relationships (SAR), which aim to correlate the peptide's chemical structure with its biological function. drugdesign.orgresearchgate.net By systematically modifying the amino acid sequence, researchers can probe the roles of specific residues and structural motifs in determining the peptide's antimicrobial activity and spectrum.
A key example of this is the comparison between Caerin-1.1 and this compound. These two peptides are identical except for two amino acid substitutions: Valine at position 5 and Glycine (B1666218) at position 7 in Caerin-1.1 are replaced by Serine residues in this compound. nih.gov This seemingly minor change leads to significant differences in their antimicrobial profiles. While this compound is generally less active than Caerin-1.1 against a broad range of bacteria, it exhibits improved activity against specific species like Escherichia coli and Micrococcus luteus. nih.gov
The underlying principle for this altered bioactivity lies in the modulation of the physicochemical properties of the N-terminal alpha-helix. nih.gov The substitution of the nonpolar Valine and Glycine with the polar Serine residues alters the hydrophobicity and the hydrophilic angle of this helical region. nih.gov This suggests that subtle changes in the balance between hydrophobicity and charge distribution can fine-tune the peptide's interaction with different bacterial membranes, thereby modulating its spectrum of activity.
| Peptide | Sequence Position 5 | Sequence Position 7 | Relative Bioactivity |
| Caerin-1.1 | Valine | Glycine | Higher broad-spectrum activity |
| This compound | Serine | Serine | Improved activity against E. coli and M. luteus |
This table illustrates the amino acid differences between Caerin-1.1 and this compound and the resulting impact on their bioactivity.
Further design principles for this compound analogues could involve:
Cationicity Modification : Substituting neutral or acidic amino acids with cationic residues like Lysine or Arginine can enhance the initial electrostatic interaction with negatively charged bacterial membranes. mdpi.com
Hydrophobicity Adjustment : Modifying the number and type of hydrophobic residues can influence the peptide's ability to insert into and disrupt the bacterial membrane.
Helicity Stabilization : Introducing helix-promoting residues or using strategies like hydrocarbon stapling can stabilize the alpha-helical conformation, which is often crucial for activity. mdpi.com
Strategies for Enhancing the Proteolytic Stability of this compound Derivatives
A significant hurdle for the therapeutic application of peptides like this compound is their susceptibility to degradation by proteases present in biological fluids. bohrium.com Several strategies can be employed to enhance the proteolytic stability of this compound derivatives:
Incorporation of D-Amino Acids : Replacing naturally occurring L-amino acids with their D-enantiomers at specific positions can render the peptide bonds resistant to cleavage by proteases, which are stereospecific for L-amino acids. mdpi.comnih.gov This can be done at known cleavage sites or at positions less critical for bioactivity.
Terminal Modifications : Capping the N-terminus with an acetyl group (acetylation) or the C-terminus with an amide group (amidation) can block the action of exopeptidases that cleave peptides from their ends. nih.gov
Cyclization : Creating a cyclic peptide, either through a head-to-tail linkage or by forming a bridge between amino acid side chains, can restrict the conformational flexibility of the peptide, making it a poorer substrate for proteases. mdpi.comresearchgate.net
Use of Unnatural Amino Acids : Incorporating non-proteinogenic amino acids or peptidomimetics can introduce steric hindrance or non-standard peptide bonds that are not recognized by proteases. nih.gov
These modifications must be carefully designed and evaluated to ensure that the enhanced stability does not come at the cost of reduced antimicrobial activity or increased cytotoxicity. nih.gov
Regiospecific Modifications and Non-Canonical Amino Acid Incorporations in this compound Mimetics
The incorporation of non-canonical (or unnatural) amino acids (ncAAs) offers a powerful tool for creating this compound mimetics with novel properties. nih.govfrontiersin.org This can be achieved through both chemical synthesis and biosynthetic methods. During SPPS, a wide variety of commercially available ncAAs can be incorporated at specific positions in the peptide sequence. nih.gov
Regiospecific modifications can be used to introduce functionalities for various purposes:
Bioorthogonal Chemistry : Incorporating ncAAs with unique chemical handles, such as azides or alkynes, allows for the site-specific attachment of other molecules (e.g., fluorescent dyes, imaging agents) through bioorthogonal "click" chemistry. frontiersin.org
Photo-crosslinking : Introducing photo-activatable ncAAs can be used to study the interactions of this compound with its target membranes by covalently trapping binding partners upon UV irradiation. nih.gov
Modulating Secondary Structure : The inclusion of ncAAs with specific conformational constraints can be used to stabilize or alter the secondary structure of this compound, potentially leading to enhanced activity or stability.
These advanced synthetic approaches enable the creation of a diverse range of this compound mimetics, facilitating detailed mechanistic studies and the development of peptides with tailored properties.
Development of this compound Conjugates for Targeted Research Applications
To enhance the utility of this compound in research, it can be conjugated to various molecules to create tools for targeted applications. nih.gov Conjugation strategies often rely on the presence of a reactive functional group on the peptide, which can be a native amino acid side chain (e.g., the epsilon-amino group of lysine) or an incorporated non-canonical amino acid with a specific reactive handle.
Potential this compound conjugates for research include:
Fluorescently Labeled this compound : Conjugating a fluorescent dye (e.g., fluorescein, rhodamine) to this compound allows for the visualization of its binding to and interaction with bacterial cells using techniques like fluorescence microscopy and flow cytometry.
Biotinylated this compound : Attaching a biotin molecule enables the use of avidin-biotin technology for various applications, such as affinity purification of binding partners or immobilization on surfaces for binding assays.
This compound-Drug Conjugates : For investigational purposes, this compound could be linked to other small molecules or peptides to study synergistic effects or to deliver a payload to bacterial cells. nih.gov
The development of such conjugates expands the experimental possibilities for elucidating the mechanism of action of this compound and for exploring its potential in various biomedical contexts.
Biological Activities and Mechanistic Investigations of Caerin 1.4
Antimicrobial Spectrum and Potency of Caerin-1.4
This compound exhibits activity against a range of microorganisms, including certain bacteria and viruses. nih.govbeilstein-journals.org The effectiveness of this compound can vary depending on the specific type of microorganism it is tested against.
Antibacterial Efficacy Against Gram-Positive Organisms in In Vitro Models
Compared to caerin 1.1, this compound generally shows less activity against most bacterial species. nih.gov However, it demonstrates improved efficacy against Micrococcus luteus. nih.gov The caerin peptides, as a group, have shown notable inhibitory effects on the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus haemolyticus. nih.gov Research indicates that this compound has very limited inhibitory activity against beneficial bacteria such as Lactobacillus rhamnosus and Lactobacillus crispatus. nih.govresearchgate.net
Antibacterial Efficacy Against Gram-Negative Organisms in In Vitro Models
This compound exhibits enhanced activity against Escherichia coli when compared to caerin 1.1. nih.gov The mechanism by which caerin peptides, including likely this compound, interact with bacterial cell membranes is thought to involve a carpet-like model, leading to the disruption of the membrane structure. nih.govasm.org This mode of action is believed to contribute to their effectiveness against Gram-negative bacteria like Neisseria lactamica, which serves as a model for Neisseria gonorrhoeae. nih.gov
Table 1: Summary of this compound Antibacterial Activity Against Select Bacteria
| Bacterial Species | Gram Stain | Relative Activity (vs Caerin 1.1) | Notes | Source |
| Micrococcus luteus | Positive | Improved | nih.gov | |
| Escherichia coli | Negative | Improved | nih.gov | |
| Staphylococcus aureus | Positive | High Inhibition (Caerin peptides) | Specific data for 1.4 limited | nih.gov |
| Streptococcus haemolyticus | Positive | High Inhibition (Caerin peptides) | Specific data for 1.4 limited | nih.gov |
| Lactobacillus rhamnosus | Positive | Very Limited Inhibition | Protective species | nih.govresearchgate.net |
| Lactobacillus crispatus | Positive | Very Limited Inhibition | Protective species | nih.govresearchgate.net |
| Neisseria lactamica | Negative | Inhibition (Caerin peptides) | Surrogate for N. gonorrhoeae | nih.gov |
Antifungal Properties in Cellular Assays
While the caerin peptide family includes members with reported antifungal activity, specific and detailed findings concerning the antifungal properties of this compound in cellular assays were not prominently available within the provided search results. researchgate.net
Antiviral Activity in Cell Culture Systems
This compound has been identified as possessing anti-HIV activity in cell culture systems. beilstein-journals.org However, studies comparing its efficacy to other caerin peptides, such as caerin 1.9, indicate that this compound exhibited less inhibition of HIV infection. nih.govresearchgate.net
Antiparasitic Investigations in Preclinical Settings
Information specifically detailing investigations into the antiparasitic activity of this compound in preclinical settings was not found in the provided search results. While research exists on the antiparasitic effects of other compounds and peptides against parasites like Leishmania major and Trypanosoma cruzi, this compound was not mentioned in the context of these studies. acs.orgnih.govmdpi.comimrpress.com
Antineoplastic and Cytotoxic Activities of this compound
While certain members of the caerin 1 peptide family, including caerin 1.1 and 1.9, have demonstrated potential antineoplastic and cytotoxic activities against various human and murine cancer cell lines, specific detailed information regarding these activities for this compound was not extensively present in the provided search results. researchgate.netnih.gov The mechanisms underlying the cytotoxic effects of some compounds can involve the induction of apoptosis and the generation of reactive oxygen species (ROS). mdpi.comnih.govjournals.co.za However, based solely on the provided information, it is not possible to directly attribute these specific mechanisms to this compound.
Cytotoxicity Against Malignant Cell Lines in In Vitro Studies
In vitro studies have investigated the cytotoxic effects of this compound and related caerin peptides on various malignant cell lines. While specific detailed data tables for this compound's cytotoxicity against a wide panel of cancer cell lines were not extensively found, research on related caerin peptides, such as caerin 1.1, provides context for the potential of this peptide family. For instance, caerin 1.1 has demonstrated the ability to inhibit the proliferation of TE-1 esophageal cancer cells in a concentration-dependent manner in vitro, with an IC₅₀ value of 13.00 µg/mL. nih.gov Clonogenic assays also showed a decrease in the clonal proliferation of TE-1 cells with increasing concentrations of caerin 1.1. nih.gov These findings suggest that caerin peptides, including potentially this compound, can exert cytotoxic effects on cancer cells in a laboratory setting.
Pathways of Apoptosis Induction in Cancer Cells
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects. Research on various compounds, including some natural products, has highlighted the importance of inducing apoptosis in cancer cells as a therapeutic strategy. frontiersin.org Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. gu.senih.gov The intrinsic pathway involves the permeabilization of the outer mitochondrial membrane, leading to the release of factors like cytochrome c, which then activate a cascade of caspases (cysteine-aspartic proteases) that execute the cell death program. gu.senih.govmdpi.com The Bcl-2 protein family plays a crucial role in regulating this pathway. nih.gov The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8 and caspase-10, which in turn activate downstream caspases. gu.se
Modulation of Necrosis and Autophagy in Cancer Research
Beyond apoptosis, other forms of cell death, such as necrosis and autophagy, are also relevant in cancer research and can be modulated by therapeutic agents. Necrosis was historically viewed as an uncontrolled process, but regulated forms of necrosis have been identified. frontiersin.org Autophagy is a cellular process involving the degradation and recycling of cellular components. nih.gov Its role in cancer is complex and can be either tumor-suppressive or tumor-promoting depending on the context, cancer type, and stage. nih.govugr.es Autophagy can serve as a survival mechanism for cancer cells under stress conditions like hypoxia and nutrient deprivation, but excessive levels of autophagy can also lead to cell death. nih.govnih.gov Modulating autophagy pathways is being investigated as a potential cancer treatment strategy, often in conjunction with other therapies. frontiersin.orgnih.gov
While the search results did not provide specific details on how this compound directly modulates necrosis or autophagy in cancer cells, the broader context of cancer research indicates that these processes are important considerations when investigating the mechanisms of action of potential anti-cancer compounds. Future studies on this compound could explore its effects on these non-apoptotic cell death pathways.
In Vivo Efficacy Studies in Animal Models of Malignancy
Preclinical in vivo studies using animal models, particularly mouse xenograft models derived from human cancer cells, are crucial for evaluating the efficacy of potential cancer therapeutics before clinical trials. wellbeingintlstudiesrepository.orgnih.gov These models aim to mimic the complex tumor microenvironment and assess the ability of a compound to inhibit tumor growth or induce tumor regression in a living system. probiocdmo.comnottingham.ac.ukmedwinpublishers.com
Research involving a radioiodinated derivative of caerin 1.1 (¹³¹I-caerin 1.1) in a nude mouse esophageal cancer (TE-1) xenograft model has provided in vivo evidence of anti-tumor effects. nih.gov In this study, the tumor weights in the ¹³¹I-caerin 1.1 group were significantly lower compared to control groups and groups treated with unlabeled caerin 1.1 or radioiodinated c(RGD)₂. nih.gov This suggests that caerin 1.1, particularly when conjugated with a radioisotope, can effectively target and reduce tumor size in vivo. nih.gov While this study focused on caerin 1.1, it provides a basis for understanding the potential in vivo activity of the caerin peptide family, including this compound, against malignancies. Further in vivo studies specifically evaluating the efficacy of this compound in relevant animal models of malignancy are needed to determine its potential as a therapeutic agent.
Immunomodulatory Effects of this compound
Immunomodulation, the ability of a substance to modify the immune response, is another important biological activity with therapeutic implications, including in the context of cancer and infection. mdpi.com The immune system plays a critical role in recognizing and eliminating cancer cells and fighting off infections. nih.gov Modulating immune cell function and the production of cytokines can influence the outcome of diseases. mdpi.comacs.org
Research on caerin peptides, including caerin 1.1 and caerin 1.9, has indicated that they can act as immunomodulators, particularly within the tumor microenvironment. nih.gov Studies have shown that these peptides can influence the function of tumor-infiltrating macrophages, making them more immune-active. nih.gov They have also been observed to stimulate the functions of natural killer (NK) cells and alter the heterogeneity and function of dendritic cells. nih.gov These effects suggest that caerin peptides can modulate both innate and adaptive immune responses. While specific detailed studies focusing solely on the immunomodulatory effects of this compound were not the primary output of the searches, the findings on closely related caerin peptides strongly suggest that this compound is also likely to possess immunomodulatory properties that warrant further investigation.
Biofilm Disruption and Anti-Biofilm Properties of this compound
Bacterial biofilms are complex communities of microbes encased in an extracellular matrix, which provides protection and contributes to antibiotic resistance. nih.govnih.govacs.org Biofilm-associated infections are challenging to treat and are a significant concern in healthcare. nih.gov Agents that can disrupt biofilms or prevent their formation are of considerable interest. nih.govnih.gov
Antimicrobial peptides, including caerins, are known for their ability to target bacterial membranes. nih.gov While the search results did not provide specific studies detailing this compound's direct effects on biofilm disruption, the broader activity of antimicrobial peptides against bacteria and their potential to interfere with bacterial structures and signaling pathways relevant to biofilm formation have been established. nih.govnih.gov Some proteases, for example, have shown the ability to disrupt microbial biofilms. mdpi.com Given that caerin peptides possess antimicrobial activity, it is plausible that this compound may also exhibit anti-biofilm properties, either by preventing biofilm formation or by disrupting pre-formed biofilms. This area requires specific research focused on this compound to confirm and characterize any such activity.
Structure Activity Relationship Sar Studies of Caerin 1.4
Impact of N-Terminal and C-Terminal Modifications on Biological Activity
Modifications at the N-terminal and C-terminal ends of peptides are common strategies in SAR studies to modulate their biological activity and stability. researchgate.netmpg.de For antimicrobial peptides, these modifications can influence factors such as charge, hydrophobicity, and susceptibility to enzymatic degradation, all of which play a role in their interaction with microbial membranes. mdpi.com While general principles of N- and C-terminal modifications in peptides are established, specific research detailing the impact of these modifications solely on Caerin-1.4's activity is not extensively highlighted in the provided search results. However, studies on other peptides, including other caerins and antimicrobial peptides, demonstrate that such modifications can significantly alter potency and selectivity. researchgate.netmpg.denih.goveuropa.eu For instance, modifications to the C-terminal amino acid sequence of caerulein (B1668201) peptides have been shown to decrease smooth muscle activity. adelaide.edu.au N-alkylation of benzimidazole (B57391) derivatives, for example, has shown significant increases in potency and selectivity for a PAD2 inhibitor. nih.gov
Influence of Amino Acid Substitutions on this compound Potency and Selectivity
Amino acid substitutions are a fundamental approach in SAR studies to pinpoint residues critical for a peptide's function. researchgate.netelifesciences.org By systematically replacing amino acids, researchers can assess the contribution of individual residues to the peptide's potency and selectivity against different targets. researchgate.net
This compound is noted to be identical to Caerin-1.1, except for serine residues replacing Valine at position 5 and Glycine (B1666218) at position 7. researchgate.netnih.gov This specific substitution has a notable impact on its activity spectrum. This compound is reported to be less active than Caerin-1.1 against most bacterial species. researchgate.netnih.gov However, it exhibits improved activity against Escherichia coli and Micrococcus luteus. researchgate.netnih.gov This highlights how even seemingly minor amino acid changes can significantly alter the target specificity of these peptides.
Studies on other peptides reinforce the impact of amino acid substitutions. For example, replacing proline residues in Caerin 1.1 with alanine (B10760859) or glycine affected the central angle of the peptide and significantly decreased its activity. ubc.ca In other antimicrobial peptides, leucine (B10760876) to phenylalanine substitution resulted in slightly increased activity against both Gram-positive and Gram-negative bacteria. uit.no
Role of Hydrophobicity, Charge Distribution, and Amphipathicity in this compound Activity
Hydrophobicity, charge distribution, and amphipathicity are key physicochemical properties that govern the interaction of antimicrobial peptides with biological membranes. uit.noresearchgate.netnih.gov this compound, like many antimicrobial peptides, forms an amphipathic α-helix with distinct hydrophilic and hydrophobic zones. researchgate.net This amphipathic nature is crucial for its ability to interact with and disrupt bacterial cell membranes. researchgate.net
Significance of Helical Content and Conformational Flexibility
The secondary structure, particularly the formation of α-helices, and the conformational flexibility of antimicrobial peptides are important determinants of their activity. researchgate.netnih.govubc.caresearchgate.net this compound is described as forming an amphipathic α-helix in membrane-mimicking environments. researchgate.net The solution structure of this compound in aqueous trifluoroethanol and dodecylphosphocholine (B1670865) micelles has been determined and shown to be similar to that of Caerin-1.1. researchgate.netnih.gov
Structure-activity relationship studies on Caerin-1.1 indicate that both helices are required for activity, along with flexibility in the bend region connecting the two. researchgate.netnih.gov While this compound's structure is similar to Caerin-1.1, differences in flexibility could contribute to their distinct activities. For example, in Caerin 4.1, reduced central flexibility compared to Caerin 1.1 is suggested to account for its narrow spectrum of biological activity, as optimal interaction with bacterial membranes of varying composition and topology may not be possible. researchgate.net
Studies on other peptides also highlight the importance of helical content and flexibility. An elevated helical content can correlate with increased activity. researchgate.net Conformational flexibility can influence how peptides interact with and disrupt membranes. ubc.ca
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the structural and physicochemical properties of compounds and their biological activity. frontiersin.orgresearchgate.netdiva-portal.org QSAR models can be used to predict the activity of new compounds and to gain further insights into the structural features that are important for activity. frontiersin.orgresearchgate.net
While the provided search results discuss QSAR modeling in the context of other chemical compounds and peptides, specific details about QSAR modeling specifically applied to this compound are not present. frontiersin.orgresearchgate.netdiva-portal.orgmdpi.com However, the principles of QSAR, which involve correlating molecular descriptors with biological responses, are applicable to peptides like this compound. frontiersin.orgdiva-portal.org These models can incorporate various descriptors related to the peptide's sequence, physicochemical properties (like hydrophobicity, charge, and size), and structural features (like helical content and flexibility) to build predictive models of activity. frontiersin.orgresearchgate.net
Molecular Mechanisms of Caerin 1.4 Action
Peptide-Membrane Interaction Theories
The interaction of Caerin-1.4 with lipid bilayers is crucial to its function. As a cationic and amphipathic peptide, this compound is attracted to the negatively charged surface of bacterial membranes, a key factor in its selective toxicity. Upon binding, the peptide is believed to undergo conformational changes and insert into the membrane, leading to various disruptive effects. Several theoretical models attempt to describe how such peptides interact with and permeabilize membranes.
Barrel-Stave Pore Formation Hypothesis
The barrel-stave model proposes that peptides insert into the lipid bilayer in a transmembrane orientation, aggregating to form a pore lined by the peptides themselves. In this model, the hydrophobic regions of the peptides face the lipid acyl chains, while the hydrophilic regions line the aqueous pore lumen. For a peptide to form a barrel-stave pore, it typically needs to be long enough to span the membrane bilayer in an alpha-helical conformation. Caerin 1.1, a related peptide with 25 residues, has been suggested to be capable of spanning a membrane bilayer as an α-helix and may act via a pore formation mechanism. While the barrel-stave model is a proposed mechanism for some AMPs, direct evidence specifically demonstrating this compound forming such pores is often sought through techniques like solid-state NMR and molecular dynamics simulations.
Toroidal Pore Formation Hypothesis
The toroidal pore model, also known as the "wormhole" model, suggests that peptides insert into the membrane and induce a high curvature in the lipid bilayer, leading to the formation of a pore lined by both the peptides and the lipid headgroups. In this model, the peptides are oriented somewhat parallel to the membrane surface at the pore edge, causing the lipid monolayers to bend and merge. This results in a pore where the lipid headgroups face into the pore lumen, and the peptides are interspersed among them. Studies on related peptides, such as Caerin 1.1, have indicated interactions suggestive of toroidal pore formation, where the peptide penetrates into the bilayer interior and promotes the formation of highly curved regions. Toroidal pores are often characterized by significant disorder in the lipid packing and can lead to leakage of encapsulated contents from vesicles.
Differential Selectivity Towards Microbial Versus Mammalian Cell Membranes
A key characteristic of many AMPs, including this compound, is their differential selectivity, exhibiting higher toxicity towards microbial cells than towards mammalian cells. This selectivity is primarily attributed to differences in the composition and properties of their cell membranes. Bacterial membranes typically have a higher proportion of negatively charged lipids (such as phosphatidylglycerol and cardiolipin) compared to mammalian cell membranes, whose outer leaflet is predominantly composed of zwitterionic lipids (like phosphatidylcholine and sphingomyelin) and cholesterol. The cationic nature of this compound leads to a stronger electrostatic attraction and preferential binding to the anionic surface of bacterial membranes. This initial preferential interaction is a critical factor in the peptide's ability to target and disrupt bacterial membranes while causing less damage to the more neutral mammalian cell membranes. The presence of cholesterol in mammalian membranes can also influence peptide-membrane interactions and may contribute to reduced peptide insertion and activity compared to bacterial membranes which lack cholesterol.
Cellular Internalization and Intracellular Localization
While the primary mechanism of action for this compound and many other AMPs is membrane disruption, some studies suggest that certain peptides can also be internalized by cells. Cellular internalization is a complex process that can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, macropinocytosis, and phagocytosis, depending on the peptide and cell type. The extent and mechanism of this compound internalization and its subsequent intracellular localization are less extensively studied compared to its membrane-disrupting activities. However, for some AMPs, internalization can lead to interactions with intracellular targets. Techniques such as fluorescence microscopy, including confocal laser scanning microscopy, and flow cytometry are often used to investigate peptide internalization and visualize their distribution within the cell, including the cytoplasm, around the nucleus, or within specific organelles like endosomes or lysosomes. Further research is needed to fully elucidate if and how this compound is internalized by target cells and what its intracellular fate and localization are.
Identification of Specific Cellular Targets and Molecular Pathways Perturbed by this compound
Interactive Data Table: Proposed Peptide-Membrane Interaction Models
| Model | Description | Peptide Orientation in Membrane | Membrane Disruption Mechanism | Evidence for this compound or Related Caenins |
| Barrel-Stave Pore | Peptides insert transmembrane and aggregate to form a peptide-lined pore. | Transmembrane | Formation of discrete pores | Suggested for Caerin 1.1 |
| Toroidal Pore | Peptides insert and induce lipid curvature, forming a pore lined by both peptides and lipid headgroups. | Partially transmembrane/Parallel | Formation of disordered, curved pores | Suggested for Caerin 1.1 |
| Carpet Model | Peptides accumulate on the membrane surface and cause detergent-like disruption at high concentrations. | Parallel to surface | Membrane lysis and micelle formation | Suggested for Caerin family |
Interactive Data Table: Differential Selectivity Factors
| Feature | Microbial Membranes | Mammalian Membranes | Impact on this compound Interaction |
| Surface Charge | Higher proportion of anionic lipids | Predominantly zwitterionic outer leaflet | Stronger electrostatic attraction and binding to microbial membranes |
| Cholesterol Content | Generally absent | Present | May reduce peptide insertion and activity in mammalian membranes |
Biosynthesis and Regulation of Caerin 1.4 Production
Identification and Characterization of Precursor Genes for Caerin-1.4
Antimicrobial peptides in amphibians are synthesized as inactive precursors encoded by specific genes. researchgate.net These precursor proteins typically consist of a signal peptide, a pro-region, and the sequence of the mature peptide. researchgate.net The signal peptide is crucial for directing the precursor protein into the secretory pathway. While specific gene sequences for this compound precursors were not explicitly detailed in the search results, studies on amphibian antimicrobial peptides in general indicate that their genes are part of the host defense peptide repertoire. nsf.govresearchgate.net Research on other amphibian antimicrobial peptides has shown that their proparts can have highly conserved structures. researchgate.net The identification and characterization of these precursor genes often involve techniques such as cDNA cloning from skin gland tissue and subsequent sequencing.
Post-Translational Processing and Maturation Pathways of this compound
The maturation of this compound from its precursor involves several post-translational modification steps. wikipedia.orgscispace.com These modifications are essential for converting the inactive precursor into the biologically active peptide. A key step in this process is proteolytic cleavage, where specific enzymes cleave the signal peptide and the pro-region from the precursor, releasing the mature this compound peptide. wikipedia.orgabcam.com
Post-translational modifications can include the addition of chemical groups or the cleavage of peptide bonds. wikipedia.orgabcam.com For many antimicrobial peptides, amidation at the C-terminus is a common modification that can enhance their activity and stability. wikipedia.org While not specifically detailed for this compound in the provided results, studies on other Caerin peptides and amphibian antimicrobial peptides indicate that such modifications are part of their maturation pathways. wikipedia.orgscispace.com
Gene Expression Regulation in Amphibian Skin Glands
The expression of genes encoding this compound and other antimicrobial peptides in amphibian skin glands is subject to regulation at the transcriptional level. nsf.govresearchgate.netnih.gov This regulation is crucial for controlling the production of these peptides in response to various stimuli, such as microbial exposure. nsf.gov
Studies on amphibian antimicrobial peptide genes have shown that their promoter regions often contain binding sites for nuclear factors and transcriptional control machinery, such as NF-kappa B/I kappa B alpha. nsf.govresearchgate.net This suggests that the transcription of these genes can be activated or inhibited by specific signaling pathways. For instance, in some Rana and Bombina species, glucocorticoid treatment has been shown to inhibit the transcription of antimicrobial peptide genes by increasing I kappa alpha synthesis. researchgate.net
Gene expression profiling studies in amphibian skin have provided insights into the molecular mechanisms underlying skin functions and responses, including the production of bioactive peptides. nih.govscienceopen.com These studies can identify genes that are upregulated in skin tissue, potentially including those involved in this compound biosynthesis. nih.gov
Evolutionary Insights into this compound Biosynthesis
The presence of Caerin peptides and other antimicrobial peptides in diverse amphibian species suggests an evolutionary history linked to the development of innate immunity. ebi.ac.uknsf.gov These peptides are considered effector molecules of the innate immune system, providing a defense against bacterial infections. nsf.govresearchgate.net
Comparative studies of antimicrobial peptides across different amphibian species and genera can provide insights into the evolution of their biosynthesis pathways and the diversification of peptide sequences. ebi.ac.uk The conservation of signal peptides in the precursors of antimicrobial peptides from different amphibian genera, such as Rana and Bombina, suggests a common ancestral origin for these molecules. ebi.ac.ukresearchgate.net The hypermutability of the antimicrobial region of these precursors, however, likely contributes to the observed diversity of amphibian antimicrobial peptides, allowing for adaptation to a range of pathogens. ebi.ac.uk Evolutionary analyses of gene families involved in biosynthesis pathways in other organisms have revealed mechanisms such as tandem gene duplications and lateral gene transfer contributing to chemical diversity and adaptation. nih.govbiorxiv.orgnih.gov While specific evolutionary studies focused solely on this compound were not found, the broader context of amphibian antimicrobial peptide evolution indicates a dynamic process shaped by host-pathogen interactions and selective pressures. nsf.govresearchgate.net
Advanced Methodological Approaches in Caerin 1.4 Research
Biophysical Techniques for Membrane Interaction Studies
Biophysical techniques are crucial for elucidating how Caerin-1.4 interacts with biological membranes, which is central to its antimicrobial activity. These methods provide insights into the binding, insertion, and perturbation effects of the peptide on lipid bilayers.
Electrical bilayer recording, while not explicitly detailed for this compound in the search results, is a technique used to study the effects of molecules on the electrical properties of lipid bilayers, which can indicate pore formation or membrane disruption by peptides.
Surface Plasmon Resonance (SPR) is an established method for studying molecular interactions in real time, including the binding of proteins and peptides to lipid membranes or membrane-mimetic surfaces. molecular-interactions.sinih.gov SPR allows for obtaining qualitative and quantitative data on these interactions, such as binding kinetics (on and off rates) and affinity (KD). molecular-interactions.sinicoyalife.com Studies using SPR with vesicle-capture sensor chips have been employed to investigate the selectivity of caerin peptides and their analogues for different lipid compositions, including those mimicking bacterial membranes (e.g., Escherichia coli lipid extracts) and mammalian membranes (e.g., DMPC vesicles). nih.gov These studies can correlate membrane selectivity with antimicrobial and hemolytic activity. nih.gov
Solid-state Nuclear Magnetic Resonance (NMR) is another powerful biophysical technique used to characterize the behavior of biomolecules in a lipid environment. nih.gov Specifically, solid-state 31P NMR has been used to examine the interaction of caerin peptides, such as Caerin 1.1 and Caerin 4.1, with the phospholipids (B1166683) of live bacteria like B. cereus and S. epidermidis. frontiersin.org Changes in the 31P spectra, such as the induction of isotropic peak formation by Caerin 1.1, can indicate membrane disruption. frontiersin.org Solid-state 2H NMR has also been used to detect membrane disordering effects induced by Caerin 1.1 in labeled bacterial cells. frontiersin.org
Zeta potential measurements can also provide information about the interaction of antimicrobial peptides with bacterial cells by determining changes in the net surface charge of bacteria upon peptide incubation. frontiersin.org An observed increase in the zeta potential of E. coli cells incubated with antimicrobial peptides is consistent with the idea that these peptides interact with the bacterial outer membrane. frontiersin.org
Cell-Based Assays for Cellular Response and Viability
Cell-based assays are fundamental for evaluating the biological effects of this compound on target cells, including assessing cellular response and viability. These assays provide quantifiable measures of how cells are affected by the peptide. biocompare.com
Cell viability assays are a common type of cell-based assay used to measure the survivability of cells after treatment. biocompare.comnih.gov These assays often rely on biochemical methods that assess metabolic activity, which is proportional to the number of viable cells. biocompare.comnih.gov Examples include colorimetric tetrazolium assays like MTT, XTT, and MTS, which measure the conversion of a tetrazolium salt into a colored product by metabolically active cells. biocompare.comnih.gov Resazurin reduction and assays using protease substrates generating fluorescent signals are also employed. nih.gov A real-time assay utilizing an engineered luciferase has also been developed to monitor live cells over several days. nih.gov
Flow cytometry is a technique used for the analysis of cells in suspension, allowing for the quantitative assessment of various cellular properties and responses. nih.govnih.gov While general applications of flow cytometry include analyzing cell markers and viability, specific studies on Caerin-1.1 have utilized quantitative flow cytometry methods. scispace.com Flow cytometry can be used to analyze intracellular targets after fixing and permeabilizing cells. nih.gov
Confocal microscopy, also known as confocal laser scanning microscopy, is a non-invasive imaging technique that provides high-resolution images of biological specimens. nih.govresearchgate.netfsu.edu It allows for optical sectioning, enabling the visualization of structures in three dimensions. researchgate.netrochester.edu Confocal microscopy is suitable for live-cell studies and can be used to visualize and quantify cell nuclei in 3D tissue volumes in image-based cell viability assays. mssm.edumdpi.com This technique can provide detailed visual information on cellular morphology and potential damage induced by this compound.
Omics Technologies in this compound Research
Omics technologies, such as proteomics, transcriptomics, and metabolomics, offer comprehensive approaches to study the global molecular changes occurring in cells or organisms in response to this compound exposure.
Proteomic Analysis of Cellular Responses to this compound
Proteomic analysis involves the large-scale study of proteins, including their expression levels, modifications, and interactions, within a biological system. frontiersin.org Quantitative proteomic analysis has been applied to study the cellular responses to caerin peptides, such as Caerin 1.1 and Caerin 1.9. asm.org For instance, a quantitative proteomic analysis in a murine skin infection model treated with Caerin 1.1/1.9 suggested that these peptides primarily activate oxidative phosphorylation pathways and pathways associated with tissue repair and growth in infected tissue. asm.org Proteomic analysis can identify differentially expressed proteins in response to this compound, providing insights into the affected cellular processes and pathways. frontiersin.orgnih.gov
Transcriptomic and Metabolomic Profiling
Transcriptomic profiling involves the study of the complete set of RNA transcripts produced by an organism under specific conditions, providing insights into gene expression changes. Metabolomic profiling focuses on the comprehensive analysis of metabolites, the small molecules involved in metabolic processes, reflecting the functional state of a cell or organism.
While specific studies detailing transcriptomic and metabolomic profiling specifically for this compound were not prominently found in the search results, these technologies are broadly applied in antimicrobial peptide research to understand the cellular response at the level of gene expression and metabolic alterations. Integrated analysis of transcriptomic and proteomic data can provide a more complete picture of the molecular events occurring in response to a stimulus. frontiersin.orgelifesciences.org Such approaches could reveal how this compound affects gene regulation and metabolic pathways in target cells.
Advanced In Vitro Co-Culture and Organoid Models
Advanced in vitro models, including co-culture systems and organoids, offer more physiologically relevant platforms compared to traditional 2D cell cultures for studying the effects of compounds like this compound.
Co-culture models involve growing different cell types together, mimicking the complex cellular environment found in tissues. This can be particularly relevant for studying the interaction of antimicrobial peptides with host cells and the surrounding microbiota simultaneously.
Organoid models are 3D tissue structures cultured in vitro that mimic the microarchitecture and function of organs in vivo. nih.govutoronto.ca Derived from stem cells or primary tissues, organoids contain multiple organ-specific cell types and exhibit spatial organization similar to their in vivo counterparts. nih.gov Organoids are increasingly used in drug testing research as they can better recapitulate the in vivo response compared to 2D cell cultures. nih.govuni-halle.depurdue.edu While specific studies on this compound using organoid models were not found, these models could be valuable for evaluating the peptide's efficacy and potential effects in a more complex tissue context, such as in models of infected tissues or host-pathogen interactions. Organoids also offer potential for high-throughput drug screening and personalized treatment evaluation. nih.gov
High-Throughput Screening (HTS) Platforms for this compound Analogues
High-Throughput Screening (HTS) is a drug discovery approach that allows for the rapid screening of large libraries of compounds against a specific biological target or phenotypic assay. escholarship.orgsygnaturediscovery.comcriver.com HTS platforms integrate automation, liquid handling, and detection technologies to test thousands to millions of compounds efficiently. sygnaturediscovery.com
HTS is particularly useful for identifying potential drug candidates and exploring the structure-activity relationships of compound series. For this compound, HTS platforms can be employed to screen libraries of synthetic analogues to identify compounds with improved antimicrobial activity, reduced toxicity, or other desired properties. escholarship.orgcriver.comuga.edu HTS workflows typically involve assay development, compound set selection, pilot screening, primary screening, hit confirmation, and potency determination. criver.com The goal is to rapidly identify "hit" compounds that show activity in the assay, which can then be further characterized and optimized. HTS can accelerate the discovery and evaluation of this compound analogues with enhanced therapeutic potential.
Future Perspectives and Emerging Research Frontiers for Caerin 1.4
Addressing Challenges in the Development of Caerin-1.4-Based Therapeutics
The development of peptide-based therapeutics like this compound faces inherent challenges, including stability, potential toxicity, and production costs. researchgate.net While some caerin 1 peptides, such as Caerin 1.1, have shown promising stability, maintaining the bioactivity of others, like Caerin 1.9, over extended periods at room temperature has been a challenge. usc.edu.au Addressing these issues is crucial for the successful translation of this compound from research to clinical application. Strategies to enhance peptide stability, reduce production expenses, and mitigate any potential off-target effects are active areas of investigation in peptide therapeutic development. researchgate.netaustraliangenomics.org.au
Exploration of Novel Biological Activities and Therapeutic Applications
Beyond their known antimicrobial properties, caerin 1 peptides, including this compound, are being explored for a wider range of biological activities. Research indicates potential in areas such as antiviral and antitumor applications. usc.edu.au For instance, Caerin 1 has demonstrated inhibitory effects against HIV transmission in vitro, with low toxicity to T-cells and cervical epithelial cell lines. researchgate.netnih.gov Caerin 1 peptides have also shown the ability to induce apoptosis in tumor cells and enhance the efficacy of immunotherapies in preclinical models. usc.edu.aumdpi.comnih.govresearchgate.net Future research on this compound could focus on specifically investigating its potential in these emerging areas, building upon the activities observed in other caerin 1 peptides. This includes exploring its effects on various cancer cell lines, its immunomodulatory potential, and its activity against a broader spectrum of viruses.
Integration of Artificial Intelligence and Machine Learning in this compound Design and Optimization
Development of Advanced Delivery Systems for this compound
Effective delivery of peptide therapeutics to their target sites in the body remains a significant challenge. acs.org Advanced delivery systems are being developed to improve the bioavailability, stability, and targeted delivery of peptides. cosmeticsbusiness.comoribionature.compharmaceuticalconferences.com These systems include various strategies such as encapsulation technologies, liposomal delivery, and microneedle patches. oribionature.comdrug-dev.comresearchgate.net For this compound, the development of advanced delivery systems could help overcome limitations related to its stability in biological fluids and improve its penetration into target tissues, such as infected sites or tumors. acs.orgnih.gov Research into suitable delivery vehicles could enhance the therapeutic index of this compound and enable its application in a wider range of conditions.
Identification of Remaining Gaps in Fundamental Understanding of this compound Biology and Mechanisms
Despite research into caerin 1 peptides, there are still gaps in the fundamental understanding of their precise mechanisms of action at the molecular level. frontiersin.orgmolbiolcell.orgresearchgate.netscholaris.ca While it is known that they can disrupt microbial membranes and modulate immune responses, the detailed interactions with specific cellular components and signaling pathways require further investigation. researchgate.netnih.govnih.gov For this compound, a deeper understanding of how its specific structure influences its interaction with target membranes and cells is needed. nih.gov Identifying the exact molecular targets and downstream effects of this compound will be crucial for optimizing its therapeutic potential and predicting potential off-target effects. Future research should focus on detailed mechanistic studies to fully elucidate the biological activities of this compound.
Q & A
Q. What criteria ensure reproducibility in this compound’s biophysical characterization across labs?
- Methodological Approach: Adopt standardized protocols (e.g., ISO guidelines) for peptide synthesis/purification. Share raw data (e.g., CD spectra, MIC values) via open-access repositories. Use inter-laboratory ring trials to calibrate instruments and validate results .
Ethical and Peer Review Considerations
Q. How can researchers address ethical concerns when testing this compound in animal models?
Q. What peer review criteria are critical for evaluating this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
